2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}aceticacid
Description
This compound features a 1,4-diazepane backbone (a seven-membered ring with two nitrogen atoms) modified at three key positions:
- Position 4: A tert-butoxycarbonyl (Boc) group, a common amine-protecting group that enhances solubility in organic solvents and stabilizes the structure during synthesis.
- Position 1: An acetic acid moiety, providing an ionizable carboxylic acid group that influences solubility and reactivity.
The compound is synthesized via methods analogous to those described in Reference Examples 87 and 88 of EP 4 374 877 A2, starting from 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid . Its structural complexity suggests utility as a pharmaceutical intermediate or a building block for bioactive molecules.
Properties
Molecular Formula |
C12H20N2O5 |
|---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxo-1,4-diazepan-1-yl]acetic acid |
InChI |
InChI=1S/C12H20N2O5/c1-12(2,3)19-11(18)13-5-4-9(15)14(7-6-13)8-10(16)17/h4-8H2,1-3H3,(H,16,17) |
InChI Key |
RWJMIOBUZWMQBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)N(CC1)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid typically involves the protection of an amine group with the Boc group. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Other methods include using acetonitrile solution with 4-dimethylaminopyridine (DMAP) as the base .
Industrial Production Methods
In industrial settings, the protection of amines with the Boc group can be achieved through various methods, including:
- Heating a mixture of the amine and di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 40°C .
- Adding the amine to sodium hydroxide and di-tert-butyl dicarbonate in water and THF at 0°C, then warming to ambient temperature .
- Heating a mixture of the amine and di-tert-butyl dicarbonate in a biphasic mixture of chloroform and aqueous sodium bicarbonate at reflux for 90 minutes .
Chemical Reactions Analysis
Types of Reactions
2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid undergoes various types of reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can be performed to remove the Boc group and obtain the free amine.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group results in the formation of the free amine .
Scientific Research Applications
2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-{4-[(Tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid involves the protection of amine groups through the formation of a carbamate linkage. The Boc group is introduced to the amine under basic conditions, forming a stable carbamate. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
Compound A : 2-{4-[(Tert-Butoxy)Carbonyl]-7-Oxo-1,4-Diazepan-1-Yl}Acetic Acid
- Backbone : 1,4-diazepane with Boc at position 4, ketone at position 5.
- Substituent : Acetic acid at position 1.
- Key Features : Polar carboxylic acid, ketone, and Boc-protected amine.
Compound B : (5-Bromo-2-Thienyl)(4-(Tert-Butoxycarbonyl)-1,4-Diazepan-1-Yl)Acetic Acid (CAS 1002360-22-6)
- Backbone : 1,4-diazepane with Boc at position 3.
- Substituent : 5-Bromo-thiophene and acetic acid at position 1.
Physicochemical Properties
| Property | Compound A | Compound B |
|---|---|---|
| Molecular Weight | ~358.4 g/mol (estimated) | ~463.3 g/mol (CAS data) |
| Polarity | High (carboxylic acid, ketone) | Moderate (Boc, bromothiophene) |
| Solubility | Likely aqueous-soluble at neutral pH | Lipophilic due to bromothiophene |
| Stability | Acid-labile Boc; ketone reducible | Photolabile bromine; stable Boc |
Rationale:
- Compound A’s carboxylic acid enhances aqueous solubility, while its ketone increases polarity.
- Compound B’s bromothiophene contributes to lipophilicity, favoring organic solvents. The bromine atom may introduce photodegradation risks .
Challenges:
- Compound A’s ketone may require careful oxidation steps.
- Compound B’s bromothiophene necessitates halogen-specific coupling conditions.
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